molecular formula C8H15N3S B2857022 5-Cyclopentyl-1,3,5-triazinane-2-thione CAS No. 883025-01-2

5-Cyclopentyl-1,3,5-triazinane-2-thione

Cat. No.: B2857022
CAS No.: 883025-01-2
M. Wt: 185.29
InChI Key: CYIWGDYXOHTXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a triazinane ring with a thione group at the 2-position and a cyclopentyl substituent at the 5-position. This compound is part of the broader class of 1,3,5-triazinanes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,3,5-triazinane-2-thione typically involves the cyclocondensation of cyclopentanone with thiourea in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the triazinane ring. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods allows for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,3,5-triazinane-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives, depending on the reducing agent used.

    Substitution: The thione group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazinanes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Substituted triazinanes with various functional groups.

Scientific Research Applications

5-Cyclopentyl-1,3,5-triazinane-2-thione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: Lacks the cyclopentyl substituent, making it less sterically hindered and potentially less selective in its interactions.

    5-Methyl-1,3,5-triazinane-2-thione: Contains a methyl group instead of a cyclopentyl group, resulting in different steric and electronic properties.

    5-Phenyl-1,3,5-triazinane-2-thione: Features a phenyl group, which can engage in π-π interactions, unlike the cyclopentyl group.

Uniqueness

5-Cyclopentyl-1,3,5-triazinane-2-thione is unique due to its cyclopentyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, selectivity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyclopentyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c12-8-9-5-11(6-10-8)7-3-1-2-4-7/h7H,1-6H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIWGDYXOHTXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.